3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide
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Overview
Description
3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is a complex organic compound that features a benzisothiazole ring, a benzoyl group, and a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrazino Group: The hydrazino group is formed by reacting the benzisothiazole derivative with hydrazine hydrate under reflux conditions.
Coupling with Cyclohexylpropanamide: The final step involves coupling the hydrazino derivative with cyclohexylpropanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzoyl and benzisothiazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections due to its benzisothiazole moiety.
Materials Science: The compound could be used in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It may find applications as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzisothiazole ring is known to interact with biological macromolecules, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]ethanol
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- Benzisothiazolinone
Uniqueness
3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide is unique due to its combination of a benzoyl group, a benzisothiazole ring, and a cyclohexylpropanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26N4O4S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[benzamido-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-cyclohexylpropanamide |
InChI |
InChI=1S/C23H26N4O4S/c28-21(24-18-11-5-2-6-12-18)15-16-27(25-23(29)17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)32(30,31)26-22/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2,(H,24,28)(H,25,29) |
InChI Key |
QGVUHBIEZKIXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN(C2=NS(=O)(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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